molecular formula C8H8N2O2 B3253130 4,6-Diaminoisophthalaldehyde CAS No. 22146-36-7

4,6-Diaminoisophthalaldehyde

Cat. No. B3253130
CAS RN: 22146-36-7
M. Wt: 164.16 g/mol
InChI Key: LELGUVBHBRZDJH-UHFFFAOYSA-N
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Patent
US05091535

Procedure details

To 4,6-diaminoisophthalaldehyde (1,64 g) and 2-oxopropionic acid (1.94 g), ethyl alcohol (40 cc) was added and 2N sodium hydroxide solution (12.8 cc) was added with stirring at 80° C. and allowed to react for 4 hours. Then, 2-oxopropionic acid (0.41 g) and 2N sodium hydroxide solution (3 cc) were added and refluxed for 2 hours. After the addition of 2N aqueous ammonia (50 cc) and water (130 cc) and heating and filtration, charcoal was added with stirring. Refiltration and pH adjustment to 4-5 by 0.6N hydrochloric acid and 0.3N acetic acid a5 70°-80° C. gave solid which is hard to dissolve.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step Two
Quantity
0.41 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
130 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[C:8]([NH2:10])[C:5]([CH:6]=O)=[CH:4][C:3]=1[CH:11]=O.O=[C:14]([CH3:18])[C:15]([OH:17])=[O:16].[OH-:19].[Na+].N>O.C(O)C>[N:10]1[C:8]2[C:5](=[CH:4][C:3]3[CH:11]=[CH:18][C:14]([C:15]([OH:16])=[O:19])=[N:1][C:2]=3[CH:9]=2)[CH:6]=[CH:18][C:14]=1[C:15]([OH:17])=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=O)C(=C1)N)C=O
Name
Quantity
1.94 g
Type
reactant
Smiles
O=C(C(=O)O)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
12.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0.41 g
Type
reactant
Smiles
O=C(C(=O)O)C
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
N
Name
Quantity
130 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
heating
FILTRATION
Type
FILTRATION
Details
filtration, charcoal
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
by 0.6N hydrochloric acid and 0.3N acetic acid a5 70°-80° C.
CUSTOM
Type
CUSTOM
Details
gave solid which
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve

Outcomes

Product
Name
Type
Smiles
N1=C(C=CC2=CC3=C(C=C12)N=C(C=C3)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.